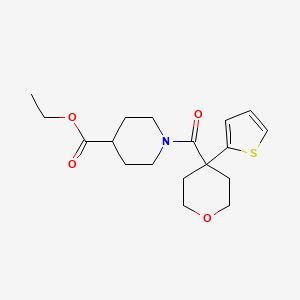

ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate

Description

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 1-position with a tetrahydro-2H-pyran-4-carbonyl group bearing a thiophen-2-yl substituent. The 4-position of the piperidine is functionalized with an ethyl carboxylate ester. This structure combines heterocyclic, ester, and aromatic moieties, making it a candidate for pharmaceutical or materials science applications. Its molecular formula is C₁₈H₂₃NO₄S, with a molecular weight of 373.44 g/mol. The thiophene ring introduces electron-rich aromaticity, while the tetrahydro-2H-pyran and piperidine rings contribute conformational rigidity .

Properties

IUPAC Name |

ethyl 1-(4-thiophen-2-yloxane-4-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4S/c1-2-23-16(20)14-5-9-19(10-6-14)17(21)18(7-11-22-12-8-18)15-4-3-13-24-15/h3-4,13-14H,2,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPQNTZIFQQBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via intramolecular hydroalkoxylation of hydroxy olefins using catalysts such as platinum or lanthanide triflates.

Formation of the Piperidine Ring: Piperidine derivatives are often synthesized through cyclization reactions involving amines and carbonyl compounds.

Coupling Reactions: The final step involves coupling the thiophene, tetrahydropyran, and piperidine rings through esterification and amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal catalysts, and ensuring the reactions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Platinum, lanthanide triflates.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate, we compare it with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Key Comparative Insights

The thiophene substituent distinguishes it from analogs like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II), which features a reactive chloroethyl group suited for further alkylation (e.g., in umeclidinium bromide synthesis) . Thiophene’s aromaticity may confer stability and facilitate binding to biological targets via π-π stacking.

Synthetic Utility :

- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) is an intermediate in umeclidinium bromide synthesis, highlighting the role of piperidine esters in drug development . The target compound’s thiophene-THP moiety could streamline access to analogs with tailored electronic properties.

Acid vs. Ester Derivatives :

- Carboxylic acid analogs () are more polar and may serve as intermediates for salt formation or further derivatization. In contrast, the ethyl ester in the target compound balances solubility and stability for in vivo applications.

Biological Activity

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a piperidine ring, a tetrahydropyran moiety, and a thiophene group, which contribute to its unique pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 305.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.39 g/mol |

| CAS Number | Not available |

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the piperidine and tetrahydropyran rings suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to anxiety, depression, or other neurological conditions.

Target Interactions

- Neurotransmitter Receptors : Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, possibly influencing drug metabolism and efficacy.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study: Relaxant Activity

A study focused on derivatives of tetrahydropyran showed significant relaxant effects on isolated rat tracheal rings pre-contracted with carbachol. The most potent compounds demonstrated an EC50 value lower than that of theophylline, a known bronchodilator . This suggests that this compound may possess similar relaxant properties, potentially useful in treating respiratory conditions.

| Compound | EC50 (μM) |

|---|---|

| Ethyl derivative A | 96.3 ± 7.5 |

| Ethyl derivative B | 25.9 ± 4.5 |

| Theophylline | 158 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the piperidine and thiophene components can significantly affect potency and selectivity against various biological targets .

Key Findings from SAR Studies

- Piperidine Modifications : Alterations in the piperidine ring can enhance binding affinity to specific receptors.

- Thiophene Substituents : Variations in thiophene substitutions can modulate anti-inflammatory and analgesic activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.